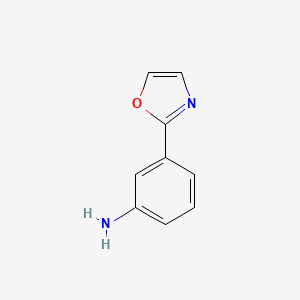

3-(Oxazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLOUCFXSMIGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494875 | |

| Record name | 3-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35582-08-2 | |

| Record name | 3-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxazol 2 Yl Aniline and Its Derivatives

General Synthetic Routes to Oxazole-Aniline Scaffolds

The construction of the oxazole-aniline framework can be broadly categorized into two main strategies: building the oxazole (B20620) ring onto a pre-existing aniline-based precursor, or attaching the aniline (B41778) group to a pre-formed oxazole ring.

The formation of the oxazole ring is a cornerstone of the synthesis. Several classical and contemporary cyclization methods are employed to create this five-membered heterocycle.

One of the most fundamental methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of N-acyl-α-amino ketones. dntb.gov.ua This reaction is often facilitated by strong dehydrating agents. Another classic approach is the Fischer oxazole synthesis , which proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.com

Modern methods have expanded the synthetic arsenal. The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com The Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with aldehydes to form the oxazole ring. ijpsonline.comorganic-chemistry.org

Oxidative cyclization strategies are also prevalent. For instance, enamides can undergo intramolecular cyclization mediated by reagents like phenyliodine diacetate (PIDA) or copper(II) catalysts to yield oxazoles. organic-chemistry.org A significant route, particularly for benzoxazoles—which share a fused ring system with potential precursors—is the condensation of 2-aminophenols with carboxylic acids or their derivatives. mdpi.comorganic-chemistry.org This method can be a direct pathway to scaffolds that can be converted to the target aniline derivative. ijpbs.com Furthermore, the cyclization of N-propargylamides, often catalyzed by transition metals like gold or zinc, has emerged as a versatile method for preparing substituted oxazoles. organic-chemistry.orgmdpi.com

| Cyclization Method | Key Reactants | Typical Conditions | Reference(s) |

| Robinson-Gabriel Synthesis | N-acyl-α-amino ketones | Dehydrating agents (e.g., PPA, H₂SO₄) | dntb.gov.uaijpsonline.comijpsonline.com |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl, dry ether | ijpsonline.comijpsonline.com |

| Bredereck Reaction | α-Haloketones, Amides | Heat | ijpsonline.com |

| Van Leusen Reaction | Aldehydes, TosMIC | Base (e.g., K₂CO₃), Alcohol | ijpsonline.comorganic-chemistry.org |

| Oxidative Cyclization | Enamides | PIDA or Cu(II) catalyst | organic-chemistry.org |

| Condensation | 2-Aminophenols, Carboxylic Acids | Acid catalyst (e.g., PPA) | mdpi.comorganic-chemistry.orgijpbs.com |

| N-Propargylamide Cyclization | N-Propargylamides | Metal catalyst (e.g., Zn(OTf)₂, AuCl₃) | organic-chemistry.orgmdpi.com |

When the synthetic strategy involves attaching the aniline group to a pre-functionalized oxazole, transition metal-catalyzed cross-coupling reactions are the methods of choice. These reactions are powerful tools for forming carbon-nitrogen (C-N) bonds.

The Buchwald-Hartwig amination is a premier method for this transformation. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. researchgate.netacs.org In the context of synthesizing 3-(Oxazol-2-yl)aniline, this would typically involve reacting a 2-halo-oxazole with 3-aminoaniline or a protected version thereof, in the presence of a palladium catalyst and a suitable ligand. researchgate.net

The Ullmann condensation is an older, copper-catalyzed method for C-N bond formation. While it often requires harsher conditions (high temperatures) than its palladium-catalyzed counterparts, it remains a viable option, especially for certain substrates. acs.org A related, milder copper-promoted method is the Chan-Lam coupling , which utilizes boronic acids as the coupling partner for the amine. acs.org

These coupling reactions provide a modular approach, allowing for the late-stage introduction of the aniline moiety, which can be advantageous for creating libraries of analogues. For example, the synthesis of 2,5-dimethyl-4-(aryl or heteroaryl) substituted aniline-1,3-oxazole derivatives has been achieved through a Buchwald C-N coupling reaction between a bromo-oxazole and various substituted anilines. researchgate.net

| Coupling Reaction | Catalyst System | Key Reactants | Reference(s) |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | Halo-oxazole, Aniline | researchgate.netacs.org |

| Ullmann Condensation | Copper catalyst | Halo-oxazole, Aniline | acs.org |

| Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)₂) | Oxazole-boronic acid, Aniline | acs.org |

Specific Reaction Conditions and Catalytic Approaches

The choice of catalyst and reaction conditions is critical for the success of the synthesis, influencing yield, purity, and scalability.

Polyphosphoric acid (PPA) is a widely used reagent in the synthesis of oxazoles, acting as both a catalyst and a dehydrating agent. It is particularly effective for the cyclocondensation of 2-aminophenols with carboxylic acids to form benzoxazoles, which are structurally analogous to the target molecule. researchgate.net The synthesis of 3-(benzo[d]oxazol-2-yl)aniline has been explicitly reported using o-aminophenol and aminobenzoic acid in the presence of PPA. ijpbs.com PPA is also a common cyclodehydrating agent in the Robinson-Gabriel oxazole synthesis. dntb.gov.uaijpsonline.comijpsonline.com While effective, the viscous nature of PPA can complicate product isolation, often requiring the reaction mixture to be poured into ice water for workup. researchgate.net

Zinc-based catalysts, particularly zinc chloride (ZnCl₂) and zinc triflate (Zn(OTf)₂), are versatile Lewis acids employed in various oxazole syntheses. Anhydrous zinc chloride has been used to catalyze the formation of oxazolone (B7731731) derivatives. researchgate.net More relevantly, ZnI₂ has been shown to mediate the regiocontrolled synthesis of oxazoles from acetylenic amides. organic-chemistry.orgnih.gov

Zinc triflate is particularly effective in catalyzing the cyclization of N-propargylamides to form the oxazole ring. organic-chemistry.orgacs.org It can act as both a π-acid to activate the alkyne and a σ-acid in tandem reactions. acs.org For example, Zn(OTf)₂ catalyzes the cyclization of propargyl alcohols with amides to furnish oxazoles. acs.org Research has shown that in the presence of 15 mol% Zn(OTf)₂ in DCE at 70 °C, N-propargylamides can react with trifluoropyruvates to yield functionalized oxazoles in good yields. mdpi.com

| Catalyst | Reaction Type | Substrates | Typical Yield | Reference(s) |

| ZnCl₂ | Oxazolone synthesis | Hippuric acid, Aldehydes | Good | researchgate.net |

| ZnI₂ / FeCl₃ | Cyclization | Acetylenic amides | Good to Excellent | organic-chemistry.orgnih.gov |

| Zn(OTf)₂ | Cyclization / Tandem Reactions | N-propargylamides, Propargyl alcohols | Moderate to Good (up to 83%) | mdpi.comacs.orgacs.org |

One-pot domino (or cascade) reactions represent a highly efficient and atom-economical approach to complex molecules by combining multiple transformations in a single reaction vessel without isolating intermediates. Several such strategies have been developed for oxazole-containing scaffolds.

An iodine-mediated one-pot domino synthesis has been reported for producing 2-(1,3,4-oxadiazol-2-yl)anilines, which are structurally related to the target compound. This reaction proceeds from isatins and hydrazides through a sequence of condensation, ring cleavage, and intramolecular decarboxylative C-O bond formation. nih.govtandfonline.com This transition-metal-free approach offers a practical route to complex aniline derivatives with yields often exceeding 80%. nih.govtandfonline.comresearchgate.net

Other one-pot methods include the synthesis of 1,3-benzoxazoles from o-aminophenols and aldehydes using a KMnO₄/HOAc system at room temperature. researchgate.net Furthermore, multi-component reactions, such as a one-pot synthesis of trisubstituted oxazoles involving a Suzuki-Miyaura coupling, have been developed, showcasing the power of combining different catalytic cycles in a single pot. ijpsonline.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-nitrogen (C-N) bonds. nih.gov These reactions are instrumental in the synthesis of arylamines, including derivatives like this compound. The general approach involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand.

One potential pathway to this compound using this methodology is the coupling of a pre-formed oxazole-containing aryl halide with an ammonia (B1221849) equivalent. For instance, 2-(3-bromophenyl)oxazole could be coupled with an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), catalyzed by a palladium complex like Pd(dba)2 with a bulky phosphine (B1218219) ligand like P(t-Bu)3. nih.gov This method provides a direct route to the parent aniline regiospecifically. nih.gov

Alternatively, a Buchwald-Hartwig amination approach could be employed. This reaction class has seen continuous development of catalyst systems to improve reliability and substrate scope. nih.gov For the synthesis of complex anilines, catalyst systems composed of Pd(OAc)2 or Pd2(dba)3 with specialized phosphine ligands are frequently used. mit.edu For example, the ligand bis[2-(diphenylphosphino)phenyl] ether (DPEphos) in conjunction with palladium acetate (B1210297) is highly effective for coupling anilines with aryl bromides. mit.edu This system could be adapted for the final C-N bond-forming step in a convergent synthesis of this compound derivatives. mit.edu The synthesis of related N-heterocyclic compounds often relies on intramolecular C-N bond formation, demonstrating the power of palladium catalysis in building complex fused systems. aablocks.com

Table 1: Representative Palladium-Catalyzed C-N Coupling Conditions

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide, Amine | Pd(OAc)2 / Ligand | NaOtBu or Cs2CO3 | Toluene or Dioxane | 80-110 °C | Varies | nih.gov |

| Aryl Bromide, LiN(SiMe3)2 | Pd(dba)2 / P(t-Bu)3 | - | Toluene | 80-100 °C | High | nih.gov |

| o-Nitroaryl Iodide, Aniline | Pd(OAc)2 / Ligand | K2CO3 | DMF | Not specified | 94% | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of heterocyclic compounds like oxazoles is particularly amenable to this technology. nih.govresearchgate.net

A prominent microwave-assisted route to the oxazole core is the [3+2] cycloaddition reaction. For instance, the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave irradiation. nih.gov In a study, using potassium phosphate (B84403) as a base in isopropanol (B130326) at 65 °C under microwave irradiation (350 W) for just 8 minutes afforded 5-substituted oxazoles in yields as high as 96%. nih.gov This method could be directly applied to 3-nitrobenzaldehyde, which upon cyclization and subsequent reduction of the nitro group would yield this compound.

Microwave energy has also been successfully used in one-pot syntheses of other heterocyclic systems. For example, 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives have been prepared from isatins and hydrazides under microwave irradiation at 160 °C for 30-40 minutes. researchgate.net Similarly, the synthesis of 3-hydroxy-2-oxindoles from isatins was achieved in 5-10 minutes with high yields (up to 98%) using microwave activation. mdpi.comnih.gov These examples underscore the potential of microwave-assisted protocols to rapidly construct the core of this compound or its precursors. mdpi.comnih.gov

Table 2: Microwave-Assisted Oxazole Synthesis

| Reactants | Base | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde, TosMIC | K3PO4 | Isopropanol | 65 °C, 350 W | 8 min | 96% | nih.gov |

| Isatin, Hydrazide | K2CO3 | DMSO | 160 °C | 30-40 min | High | researchgate.net |

| Benzylamine, Epichlorohydrin | Various | Various | 50-100 °C | 30-60 min | up to 77% | researchgate.net |

Preparation of Functionalized this compound Precursors

The synthesis of this compound relies on the efficient preparation of key precursors that already contain either the aniline or the oxazole moiety in a functionalized form.

One effective strategy is a three-component condensation reaction to form meta-substituted anilines. beilstein-journals.orgresearchgate.net This method involves reacting a heterocycle-substituted 1,3-diketone with an amine and acetone. The electron-withdrawing nature of the heterocyclic substituent on the diketone is crucial for the reaction's success. beilstein-journals.orgresearchgate.net An oxazole-substituted 1,3-diketone could serve as a precursor, which upon reaction with an appropriate amine source under acidic conditions (e.g., AcOH) and heat, would yield the desired aniline framework. beilstein-journals.orgresearchgate.net

Another common approach begins with suitably substituted nitriles. The oxazole ring can be constructed via the cyclization of an aryl nitrile with an amino alcohol. smolecule.com For example, 3-aminobenzonitrile (B145674) can be reacted with ethanolamine (B43304) in the presence of a catalyst to form the oxazole ring directly, yielding this compound.

The van Leusen oxazole synthesis provides another route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org Starting with 3-nitrobenzaldehyde, the oxazole ring can be formed, followed by a standard reduction of the nitro group (e.g., using SnCl2, H2/Pd-C, or Fe/HCl) to give the aniline functionality. This two-step sequence is a reliable method for accessing various substituted anilines.

Table 3: Precursor Synthesis Methodologies

| Method | Key Precursors | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Condensation | Heterocycle-substituted 1,3-diketone, Amine | Acetone, Acetic Acid | meta-Hetarylaniline | beilstein-journals.orgresearchgate.net |

| Nitrile Cyclization | Aryl Nitrile, Ethanolamine | Ruthenium(II) catalyst | 2-Aryl-oxazole | smolecule.com |

| van Leusen Reaction | Aldehyde, TosMIC | Base (e.g., K2CO3) | 5-Substituted Oxazole | nih.govorganic-chemistry.org |

| Isatoic Anhydride Reaction | Isatoic Anhydride, Amino-alcohol | ZnCl2 | 2-Oxazoline-substituted aniline | researchgate.net |

Derivatization Strategies for Structural Modification

The primary amino group of this compound is a key functional handle for a variety of derivatization reactions, allowing for extensive structural modification to explore its utility as a chemical building block.

Amide Formation

The reaction of the aniline moiety with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields corresponding amides. This transformation is fundamental in medicinal chemistry and materials science. For coupling with carboxylic acids, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is effective even for coupling with electron-deficient anilines. nih.gov The reaction typically proceeds at room temperature in a solvent like acetonitrile, providing the desired amide in good yield. nih.gov

Schiff Base Formation

Schiff bases, or imines, are readily formed by the condensation of the primary amino group of this compound with an aldehyde or a ketone. ijacskros.com This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. nih.gov The formation of the azomethine (–C=N–) linkage is a versatile method for creating larger molecular architectures. ijacskros.comresearchgate.net For example, reacting this compound with various substituted salicylaldehydes in ethanol (B145695) under reflux yields the corresponding Schiff base derivatives. nih.gov Microwave irradiation can also be employed to accelerate Schiff base formation, often providing higher yields in shorter reaction times. scirp.org

Sulfonamide Linkages

The reaction of this compound with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) leads to the formation of sulfonamides. ripublication.comresearchgate.net This linkage is a key feature in many therapeutic agents. researchgate.netresearchgate.net The synthesis is generally straightforward, involving the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. For instance, reacting the aniline with p-toluenesulfonyl chloride (tosyl chloride) in a suitable solvent would yield the corresponding N-tosylated sulfonamide derivative. ripublication.com

Table 4: Derivatization Reactions of this compound

| Derivative Type | Key Reagents | Conditions | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid, EDC, HOBt, DMAP | Room Temperature, CH3CN | nih.gov |

| Schiff Base | Aldehyde or Ketone | Reflux in Ethanol (optional acid catalyst) | nih.govresearchgate.net |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine) | ripublication.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Oxazol 2 Yl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of their constituent nuclei.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(Oxazol-2-yl)aniline is expected to exhibit distinct signals corresponding to the protons on the aniline (B41778) and oxazole (B20620) rings. The chemical shifts are influenced by the electron-donating amino group and the heterocyclic oxazole ring.

The aromatic protons on the aniline ring typically appear as a complex multiplet pattern in the range of δ 6.7-7.8 ppm. Specifically, the proton at the C2 position is anticipated to be the most downfield due to its proximity to the oxazole ring. The protons on the oxazole ring are expected at higher chemical shifts, generally between δ 7.0 and δ 8.5 ppm. The amino (-NH₂) protons usually present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For a closely related compound, 3-(5-Methyl-4-(2-(methylthio)ethyl)oxazol-2-yl)aniline, the following ¹H NMR data has been reported in CDCl₃: aromatic protons appearing as multiplets between δ 6.70 and 7.37 ppm, and a broad singlet for the NH₂ protons. rsc.org This provides a reasonable estimation for the expected chemical shifts in the parent compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aniline-H (aromatic) | 6.7 - 7.8 | m |

| Oxazole-H (aromatic) | 7.0 - 8.5 | m |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. Aromatic carbons of the aniline ring are expected in the region of δ 110-150 ppm. The carbon attached to the amino group (C3) would be shielded, appearing at a lower chemical shift, while the carbon attached to the oxazole ring (C1) would be deshielded. The carbons of the oxazole ring are anticipated to resonate at δ 120-160 ppm.

For the related derivative, 3-(5-Methyl-4-(2-(methylthio)ethyl)oxazol-2-yl)aniline, the aromatic carbons were observed in the range of δ 112.1-146.2 ppm in CDCl₃. rsc.org The quaternary carbon of the oxazole ring (C2) is typically found further downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aniline-C (aromatic) | 110 - 150 |

| Oxazole-C (aromatic) | 120 - 160 |

| C-NH₂ | ~145 |

| C-Oxazole | ~130 |

Fluorine-19 NMR (¹⁹F NMR) for Substituted Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique due to its high sensitivity and wide chemical shift range. icpms.cz The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For a hypothetical derivative such as 4-fluoro-3-(oxazol-2-yl)aniline, the fluorine signal would be influenced by the amino and oxazole substituents. The chemical shift would likely fall in the typical range for fluoroanilines. researchgate.net The coupling between the fluorine nucleus and adjacent protons (³JHF) would result in a doublet of doublets or a more complex multiplet, providing valuable structural information. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei. In more complex fluorinated systems, long-range ¹⁹F-¹⁹F couplings can also be observed. cas.cn

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H stretching: The amino group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the aniline and oxazole rings will appear in the 1500-1650 cm⁻¹ region.

C-O-C stretching: The ether-like C-O-C stretching of the oxazole ring is expected in the 1000-1300 cm⁻¹ range.

N-H bending: The N-H bending vibration of the primary amine is typically found around 1600 cm⁻¹.

For the related compound 3-(5-Methyl-4-(2-(methylthio)ethyl)oxazol-2-yl)aniline, characteristic IR peaks were observed at 3390 and 3350 cm⁻¹ for the NH₂ group. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| C=N, C=C | Stretch | 1500 - 1650 |

| C-O-C | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₂O), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (160.17 g/mol ). scbt.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN or CO from the oxazole ring, and cleavage of the bond between the two rings. For the related compound 3-(4-methyl-1,3-oxazol-2-yl)aniline, predicted m/z values for various adducts have been calculated, with the [M+H]⁺ ion at 175.08660. uni.lu

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. mdpi.com For this compound, with a molecular formula of C₉H₈N₂O, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Analysis for C₉H₈N₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 67.49 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.50 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.00 |

| Total | | | | 160.176 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the purity and stoichiometry of the compound. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides invaluable insights into their molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern their crystal packing. While a crystal structure for the parent this compound is not readily found in the surveyed literature, analysis of closely related structures offers a robust understanding of the expected solid-state characteristics.

Detailed crystallographic studies on isomers and analogs, such as 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) and various substituted benzoxazole (B165842) anilines, reveal common structural motifs. scispace.com These analyses consistently show that the aromatic and heterocyclic rings tend to adopt a near-planar conformation. This planarity arises from the conjugation between the π-systems of the aniline and the attached five-membered ring. For instance, in the case of 2-(1,3,4-oxadiazol-2-yl)aniline, the aromatic rings are reported to be approximately co-planar. scispace.com Similarly, benzoxazole derivatives are also known to exhibit planar geometries. smolecule.com

The crystal packing of these compounds is often stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly involving the amine group of the aniline moiety and nitrogen or oxygen atoms in the heterocyclic ring, are a predominant feature. For example, in the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, molecules are linked by N—H⋯F hydrogen bonds to form inversion dimers. researchgate.net These dimers are further connected by C—H⋯N hydrogen bonds, creating a ribbon-like structure. researchgate.net N—H⋯π and C—H⋯π interactions also contribute to the formation of a three-dimensional network. researchgate.net

In a structure of a human 3-phosphoglycerate (B1209933) dehydrogenase in complex with 3-(1,3-oxazol-5-yl)aniline (B119962), an isomer of the title compound, the molecule's conformation is influenced by its binding to the protein. pdbj.org This highlights that while solid-state structures provide a baseline understanding of molecular geometry, the conformation in different environments, such as in solution or biological systems, can vary.

The crystallographic data for related compounds are typically presented in detailed tables, summarizing key parameters of the crystal structure analysis.

Table 1: Representative Crystal Data for an Aniline Derivative (Based on data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline) researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₈F₃N |

| Molecular Weight | 187.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3925 (4) |

| b (Å) | 6.2777 (3) |

| c (Å) | 18.6065 (9) |

| β (°) | 96.243 (7) |

| Volume (ų) | 858.37 (8) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.448 |

| Temperature (K) | 123 |

Table 2: Selected Hydrogen Bond Geometries for an Aniline Derivative (Å, °) (Based on data for (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline) researchgate.net

| D—H···A | D-H | H···A | D···A | D-H···A |

| N—H···F | 0.88 | 2.45 | 3.287 (2) | 159 |

| C—H···N | 0.95 | 2.68 | 3.594 (2) | 162 |

| D = donor atom, A = acceptor atom |

These data collectively demonstrate that while the specific crystal structure of this compound remains to be reported, the solid-state structures of its analogs are characterized by molecular planarity and extensive hydrogen bonding networks, which dictate their crystal lattice architecture.

Computational and Theoretical Investigations of 3 Oxazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. irjweb.commdpi.com It is widely employed to calculate various molecular properties and reactivity descriptors that help in understanding the behavior of a compound at a molecular level.

DFT calculations are used to determine key quantum chemical parameters for oxazole (B20620) derivatives. irjweb.comarabjchem.org These parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO indicates the molecule's ability to donate electrons, while the E_LUMO reflects its electron-accepting capability. The energy gap (ΔE = E_LUMO - E_HOMO) between these frontier orbitals is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

Other important reactivity descriptors derived from DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

While specific DFT data for 3-(Oxazol-2-yl)aniline is not extensively published, studies on its isomer, 3-(1,3-oxazol-5-yl)aniline (B119962), in the context of corrosion inhibition provide representative values for this class of compounds.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.6518 | Indicates electron-donating ability. irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.4593 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | 4.1925 | A small gap suggests high reactivity. irjweb.com |

| Ionization Potential | I | 5.6518 | Energy to remove an electron. |

| Electron Affinity | A | 1.4593 | Energy released when an electron is added. |

| Global Hardness | η | 2.0962 | Resistance to electron cloud deformation. irjweb.com |

| Global Softness | S | 0.2385 | Ease of electron cloud polarization. |

| Electronegativity | χ | 3.5555 | Electron attracting power. |

| Electrophilicity Index | ω | 3.0188 | Measure of electrophilic character. |

Table 1: Representative quantum chemical parameters for an oxazole-aniline scaffold, calculated using DFT. The values shown are for the isomer 3-(1,3-oxazol-5-yl)aniline and are illustrative for this class of compounds.

A key application of DFT is to establish a correlation between calculated theoretical parameters and experimentally observed phenomena. mdpi.com For instance, in the field of corrosion science, the theoretical parameters for 3-(1,3-oxazol-5-yl)aniline have been successfully correlated with its performance as a corrosion inhibitor for mild steel. tandfonline.com

The high value of E_HOMO suggests a strong capacity to donate electrons to the vacant d-orbitals of iron on the metal surface, leading to the formation of a protective adsorbed layer. irjweb.com A low energy gap (ΔE) points to high reactivity, which in this context, translates to a stronger interaction with the metal surface and thus better inhibition efficiency. irjweb.com The consistency between these theoretical predictions and experimental results from weight-loss and electrochemical tests reinforces the validity of the computational models and provides a molecular-level understanding of the inhibition mechanism. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsmolecule.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

Studies have reported that this compound demonstrates significant biological activity and has been investigated for its interactions with enzymes like prostaglandin (B15479496) H2 synthase and trypsin. smolecule.com Molecular docking simulations revealed that the compound exhibits good binding affinity for these targets. smolecule.com

The analysis of the docked pose elucidates the specific interactions between the ligand and the amino acid residues in the receptor's active site. These interactions are primarily non-covalent and can include:

Hydrogen Bonds: Crucial for orienting the ligand within the binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π-π Stacking: Aromatic rings in the ligand and receptor can stack on top of each other.

van der Waals Forces: General attractive or repulsive forces between molecules.

For oxazole derivatives, the heterocyclic ring and the aniline (B41778) moiety provide multiple points for such interactions, contributing to stable binding. irjweb.com The binding mode of related benzoxazole (B165842) derivatives has been explored, showing key interactions within the active sites of targets like the DprE1 enzyme, which is crucial for identifying structural features that drive inhibition. arabjchem.org

| Enzyme Target | Reported Finding | Potential Therapeutic Area |

|---|---|---|

| Prostaglandin H2 Synthase (COX) | Good binding affinity observed in docking studies. smolecule.com | Anti-inflammatory |

| Trypsin | Good binding affinity observed in docking studies. smolecule.com | Anti-inflammatory, Cancer |

Table 2: Known protein targets for this compound as identified through molecular docking studies.

Molecular docking programs calculate a scoring function, often expressed in units of energy (e.g., kcal/mol), to estimate the binding affinity between the ligand and the protein. smolecule.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores are used to rank different compounds and predict their potential potency as inhibitors.

Specificity is also a critical aspect, as a drug candidate should ideally interact strongly with its intended target while having minimal interaction with other proteins to avoid off-target effects. Docking can help assess specificity by virtually screening a compound against a panel of different proteins.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often used to refine the static poses obtained from molecular docking. arabjchem.orgnih.gov They provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.

MD simulations can confirm the stability of the binding pose predicted by docking. nih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position. A low and stable RMSD value over the course of the simulation (e.g., 100-300 nanoseconds) suggests that the ligand remains securely bound in the active site. arabjchem.orgnih.gov

Furthermore, MD simulations allow for a more detailed analysis of the ligand-receptor interactions over time, providing information on the persistence and strength of hydrogen bonds and other non-covalent contacts. arabjchem.org While specific MD simulation studies focused solely on this compound are not detailed in the available literature, this technique is a standard and crucial step in the computational evaluation of potential drug candidates, including various oxazole derivatives. arabjchem.orgnih.gov For example, MD simulations have been used to confirm the stability of imidazo[2,1-b]oxazole derivatives in the active site of BRAF kinase and oxazole-based oxadiazole derivatives targeting tyrosine kinase. arabjchem.orgnih.gov

Evaluation of Ligand-Receptor Complex Stability

A crucial step in assessing the potential of a compound like this compound as a therapeutic agent is to understand the stability of the complex it forms with its target receptor. Molecular dynamics (MD) simulations are a powerful tool for this purpose. An MD simulation provides a dynamic picture of the physical movements of atoms and molecules over time, allowing researchers to observe the conformational changes and stability of the ligand-receptor complex.

The stability of such a complex is typically evaluated by analyzing several parameters from the MD simulation trajectory, including the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Table 1: Illustrative RMSD Values for Ligand-Receptor Complexes from a Representative MD Simulation

| Time (ns) | RMSD (Å) of Ligand | RMSD (Å) of Protein Backbone |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.8 | 1.9 |

| 30 | 2.1 | 2.0 |

| 40 | 2.2 | 2.1 |

| 50 | 2.3 | 2.1 |

This table is a hypothetical representation based on typical MD simulation results and does not represent actual data for this compound.

MM/PBSA Analysis for Binding Free Energy

Beyond the stability of the complex, it is critical to quantify the strength of the interaction between the ligand and the receptor. The binding free energy (ΔG_bind) is a thermodynamic parameter that indicates the affinity of a ligand for its receptor; a more negative value signifies a stronger and more favorable interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular and effective computational techniques for estimating binding free energies. researchgate.netnih.govfrontiersin.org

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energies of the ligand, receptor, and the complex with a continuum solvation model. The binding free energy is typically decomposed into several components:

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energies of the ligand and receptor, as well as the van der Waals and electrostatic interactions between them in the gas phase.

ΔG_solv (Solvation Free Energy): This represents the energy change associated with transferring the ligand and receptor from a vacuum to a solvent (water). It is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).

-TΔS (Entropic Contribution): This term accounts for the change in entropy upon ligand binding. Calculating this term is computationally expensive and is sometimes omitted when comparing the relative affinities of similar compounds, under the assumption that the entropic changes are comparable. researchgate.net

While no specific MM/PBSA studies on this compound have been published, research on other oxazole-containing compounds demonstrates the utility of this approach. For instance, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MM/PBSA analysis was used to validate molecular docking results, with one compound exhibiting a maximum free binding energy of -58.831 kJ/mol. researchgate.net In another investigation on imidazo[2,1-b]oxazole derivatives, MM/GBSA calculations were employed to determine the binding free energies of newly designed inhibitors. tandfonline.comnih.gov The results showed that one of the designed compounds had a more favorable binding free energy (-149.552 kJ/mol) compared to others in the series. tandfonline.comnih.gov

These examples highlight how MM/PBSA and MM/GBSA analyses can provide quantitative predictions of binding affinity, which are crucial for ranking potential drug candidates and understanding the driving forces behind ligand-receptor recognition. A similar analysis for this compound would be instrumental in identifying its most likely biological targets and in guiding the design of more potent derivatives.

Table 2: Example of Binding Free Energy Decomposition from an MM/GBSA Study of an Imidazo[2,1-b]oxazole Derivative (T2)

| Energy Component | Value (kJ/mol) |

| Van der Waals Energy | -190.23 |

| Electrostatic Energy | -65.48 |

| Solvation Energy | 106.16 |

| Total Binding Free Energy (ΔG_bind) | -149.55 |

This table is based on data for a representative imidazo[2,1-b]oxazole derivative from a published study and is for illustrative purposes only. tandfonline.com

Advanced Applications in Medicinal Chemistry and Biological Activity of 3 Oxazol 2 Yl Aniline Derivatives

Antimicrobial and Antifungal Activities

The oxazole (B20620) ring is a key structural motif in a wide array of pharmacologically active compounds. iajps.comnih.gov Derivatives of 3-(Oxazol-2-yl)aniline have garnered attention for their potential to combat microbial infections, a pressing global health issue exacerbated by the rise of multi-drug resistant pathogens. iajps.comresearchgate.net These compounds have been explored for their efficacy against both bacterial and fungal strains.

Antibacterial Efficacy

Derivatives containing the oxazole core are significant in the pursuit of new antibacterial agents. iajps.comderpharmachemica.com Studies have shown that compounds incorporating an oxazole ring can exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain amine-linked bis- and tris-heterocycles that include an oxazole moiety demonstrated excellent antibacterial activity, with significant zones of inhibition against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com The substitution pattern on the oxazole ring is a critical factor in determining the biological activity of these derivatives. iajps.comnih.gov The electron-rich nature of the oxazole ring allows it to form non-covalent bonds with various enzymes and receptors in biological systems, contributing to its pharmacological effects. researchgate.net

Antifungal Efficacy

The development of new antifungal drugs with novel structures and mechanisms of action is urgently needed. derpharmachemica.com Oxazole derivatives have shown promise in this area. For example, analogs of bengazole A, a potent antifungal agent containing 1,3-oxazole rings, were evaluated against Candida spp. and showed good activity. derpharmachemica.com Similarly, a series of 1,3-oxazole derivatives were tested for their effects on C. albicans, with some showing inhibitory action. nih.gov The antifungal potential is often linked to the specific chemical structures of the derivatives. derpharmachemica.comnih.gov

Mechanistic Insights into Antimicrobial Action

The exact mechanisms through which this compound derivatives exert their antimicrobial effects are a subject of ongoing research. However, it is understood that oxazole-containing compounds can target essential bacterial processes. Some oxazole derivatives have been found to act as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication. derpharmachemica.com Another potential mechanism involves the inhibition of bacterial cytokinesis, the process of cell division. For example, certain synthesized compounds showed potent anti-staphylococcal activity by inhibiting FtsZ, a key protein in bacterial cell division. derpharmachemica.com The ability of the oxazole scaffold to interact with various biological targets underscores its potential in developing new antimicrobial agents with diverse modes of action. researchgate.net

Anticancer and Antitumor Potential

The versatility of the oxazole scaffold extends to oncology, where its derivatives are being investigated for their potential to inhibit cancer cell growth and target specific pathways involved in tumor development. nih.gov

Inhibition of Cell Proliferation

Derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. Structural modifications to the oxazolidinone moiety, a related 5-membered heterocyclic structure, have yielded derivatives with anticancer properties that inhibit the proliferation, motility, and invasion of cancer cells. nih.gov For example, a 5-nitrofuroyl glycinyl-oxazolidinone derivative showed potent activity against a neuroblastoma cell line with an IC50 value of 6.52 μM. nih.gov The anti-proliferative activity is often a result of the compound's ability to induce cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Specific Biological Targets (e.g., CDK2, LSD1)

The anticancer effects of these compounds are often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

CDK2 (Cyclin-Dependent Kinase 2): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature in cancer. nih.govnih.gov Consequently, CDK inhibitors are considered promising antitumor agents. nih.gov While direct studies on this compound derivatives as CDK2 inhibitors are specific, the broader class of nitrogen-containing heterocyclic compounds, including pyrazoles, have been successfully developed as potent CDK2 inhibitors. nih.govsemanticscholar.org For instance, a 3-aminopyrazole (B16455) derivative, PHA-533533, was found to inhibit CDK2/cyclin A with a Ki of 31 nM and suppress tumor cell proliferation in the submicromolar range. nih.gov This highlights the potential for designing oxazole-based structures to target the ATP-binding site of kinases like CDK2.

LSD1 (Lysine-Specific Demethylase 1): LSD1 is an epigenetic enzyme that is overexpressed in many cancers, making it an attractive therapeutic target. researchgate.netrjpbr.com A series of functionalized phenyl oxazole derivatives, including those with a 3-amino/guanidine (B92328) substitution, were designed and synthesized as a novel class of LSD1 inhibitors. researchgate.net These compounds were shown to have anti-proliferative properties in cervical and breast cancer cells, likely acting through multiple epigenetic mechanisms, including the inhibition of LSD1. researchgate.net The design of these inhibitors often involves using the oxazole linker as a cyclic bioisostere to mimic interactions of known inhibitors. researchgate.net The development of both reversible and irreversible LSD1 inhibitors is an active area of cancer research. theraindx.com

The following table provides a summary of the biological activities and specific targets of representative oxazole-related derivatives.

| Derivative Class | Biological Target | Observed Activity | Cell Line/Organism |

| Phenyl Oxazole Derivatives | LSD1 | Anti-proliferative | Cervical and Breast Cancer Cells |

| Triazolyl-Oxazolidinones | Cell Proliferation | Potent Inhibition (IC50=6.52 μM) | Kelly Neuroblastoma Cells |

| 3-Aminopyrazole Derivatives | CDK2/cyclin A | Potent Inhibition (Ki=31 nM) | Various Tumor Cell Lines |

| Amine-linked bis-Oxazoles | Bacteria | Excellent Antibacterial | S. aureus, K. pneumoniae |

| Bengazole A Analogs | Fungi | Good Antifungal | Candida spp. |

In Vitro and In Vivo Efficacy Studies

Research into this compound derivatives has demonstrated their potential through both laboratory-based cellular assays and studies in living organisms.

In Vitro Anti-proliferative Activity: A series of 3-amino and 3-guanidine substituted phenyl oxazoles, derived from the core this compound structure, have been evaluated for their anti-proliferative properties against human cancer cell lines. rsc.orgresearchgate.net Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability, these compounds were tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Several derivatives exhibited notable dose-dependent inhibition of cancer cell growth. For instance, certain 3-aminophenyl oxazole compounds showed significant activity, which was further enhanced upon N-acylation, N-sulfonation, or N-alkylation. researchgate.net The guanidinylation of the 3-amino group also led to derivatives with potent anti-proliferative effects. researchgate.net

In Vivo Apoptotic Activity: The in vivo efficacy of these derivatives was assessed using a zebrafish embryo model, a common tool for observing developmental and toxicological effects of chemical compounds. rsc.orgresearchgate.net Zebrafish embryos were treated with selected 3-aminophenyl and 3-guanidinophenyl oxazole derivatives to evaluate their ability to induce apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. researchgate.net Staining with acridine (B1665455) orange, a dye that illuminates apoptotic cells, revealed that embryos treated with active compounds displayed a significant increase in apoptosis compared to controls. This finding suggests that the anti-proliferative effects observed in vitro translate to the induction of cell death in a whole-organism setting. researchgate.net

Enzyme Inhibition and Modulation

Derivatives of this compound have been specifically investigated for their ability to inhibit various enzymes implicated in disease progression.

A comprehensive review of published scientific literature did not yield specific studies focusing on this compound derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). While the inhibition of CDKs is a major area of cancer research, studies have primarily focused on other heterocyclic scaffolds. nih.govnih.govsemanticscholar.org

The enzyme Lysine Specific Demethylase 1 (LSD1) is a critical regulator of gene expression and is overexpressed in various cancers, making it an attractive therapeutic target. A novel class of LSD1 inhibitors based on the 3-amino/guanidine substituted phenyl oxazole scaffold has been designed and synthesized. rsc.orgresearchgate.netuq.edu.au

The inhibitory activity of these compounds against the LSD1 enzyme was measured in vitro. Several derivatives demonstrated potent inhibition of LSD1. The core 3-aminophenyl oxazole structure proved to be a viable starting point, with various substitutions on the amine group modulating the inhibitory activity. The introduction of a guanidine group at the 3-position of the phenyl ring was a key modification that yielded potent LSD1 inhibitors. researchgate.net

| Compound | Modification | IC₅₀ (µM) against LSD1 |

|---|---|---|

| 6b | 3-aminophenyl oxazole derivative | 14.8 ± 1.1 |

| 9c | 3-guanidinophenyl oxazole derivative | 11.5 ± 0.9 |

| 10 | N-acetyl derivative of 6b | >50 |

| 11 | N-mesyl derivative of 6b | 24.5 ± 1.5 |

Data sourced from Dulla et al. (2013). researchgate.net

Based on available scientific literature, there is no specific research focused on the evaluation of this compound derivatives as inhibitors of carbonic anhydrase (CA). The development of CA inhibitors has largely centered on sulfonamide-based compounds with various aromatic and heterocyclic rings, but the this compound scaffold has not been a reported area of focus. nih.govmdpi.com

No specific studies detailing the activity of this compound derivatives against cysteine peptidases, such as cruzain from Trypanosoma cruzi, were identified in the public research domain. The search for cruzain inhibitors is an active area of research for the treatment of Chagas' disease, with prominent compound classes including vinyl sulfones and benzimidazoles, but oxazole-aniline derivatives have not been featured. beilstein-journals.orgnih.govfrontiersin.org

A review of current scientific literature indicates that this compound derivatives have not been specifically investigated as proteasome inhibitors. Research in this field has identified various chemical classes capable of inhibiting the proteasome, but this particular scaffold is not among them.

PPAR Modulators

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them key targets for metabolic disorders. The oxazole scaffold has been widely investigated for its potential as a PPAR ligand. While many reported PPAR agonists have faced challenges due to side effects, the development of novel oxazole-based modulators continues to be an active area of research. nih.gov

Derivatives incorporating the oxazole ring have shown promise as dual agonists of PPARα/δ and as selective modulators. The design strategy often involves linking the oxazole core to an acidic moiety, a common feature for PPAR ligands. For instance, research into oxazole-containing compounds has demonstrated their ability to bind to the ligand-binding domain of PPARs, influencing the expression of genes involved in fatty acid catabolism and insulin (B600854) sensitivity. nih.gov The 3-amino group on the aniline (B41778) ring of this compound provides a critical handle for synthetic modification, allowing chemists to attach various side chains designed to optimize binding affinity and selectivity for different PPAR isoforms (PPARα, PPARγ, and PPARδ).

The therapeutic potential of PPAR modulation extends to conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. nih.gov The activation of PPARα is associated with reduced plasma triglycerides, while PPARγ activation enhances insulin sensitivity. nih.gov PPARδ activation is linked to increased fatty acid metabolism and resistance to obesity. nih.gov The development of this compound derivatives as selective or dual PPAR modulators aims to harness these benefits while minimizing the adverse effects seen with earlier generations of PPAR agonists.

Table 1: Examples of Oxazole Derivatives and their PPAR-Related Activity This table is representative of the general class of oxazole derivatives and their studied effects related to PPAR modulation.

| Compound Class | Target | Observed Effect | Reference |

|---|---|---|---|

| Oxazole-containing acetamides | PPARα/δ (Dual Agonist) | Prevention of de novo lipogenesis | nih.gov |

| 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM) | PPARα (Activator) | Increased expression of CPT1A in hepatocytes | nih.gov |

Other Therapeutic Applications and Biological Interactions

Beyond their role as metabolic regulators, derivatives of this compound have been explored for a multitude of other therapeutic applications, leveraging the oxazole ring's ability to interact with various biological targets.

The oxazole moiety is a common feature in compounds designed to possess anti-inflammatory activity. jddtonline.info Derivatives are often evaluated using preclinical models such as the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation. jddtonline.infojddtonline.info In these studies, the percentage of edema inhibition is a key indicator of anti-inflammatory efficacy.

Research has shown that novel oxazole derivatives can exhibit significant anti-inflammatory effects, sometimes comparable to standard drugs like indomethacin. jddtonline.infojddtonline.info The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). pnrjournal.com The this compound core can be synthetically modified to incorporate functionalities known to enhance anti-inflammatory activity, making it a valuable starting point for the design of new anti-inflammatory agents. researchgate.net

Table 2: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound/Derivative | Assay | Result (% Inhibition at 4th hour) | Standard Drug | % Inhibition (Standard) | Reference |

|---|---|---|---|---|---|

| Derivative A | Carrageenan-induced paw edema | 35.38% | Indomethacin | 45.86% | jddtonline.info |

| Derivative A1 | Carrageenan-induced paw edema | 28.67% | Indomethacin | 45.86% | jddtonline.info |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Carrageenan-induced paw edema | 45.1% to 81.7% | Diclofenac Sodium | 69.5% | researchgate.net |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents. nih.govmdpi.com The oxazole and the structurally related oxazoline (B21484) scaffolds have been identified as promising starting points for the development of novel antitubercular drugs. nih.gov

Numerous studies have reported the synthesis of oxazole-containing compounds and their evaluation against the virulent H37Rv strain of Mtb. nih.gov These compounds have demonstrated impressive activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the aryl and oxazole rings can significantly impact potency. The this compound framework offers a platform to explore these SARs, potentially leading to the development of potent agents active against both replicating and non-replicating forms of Mtb. nih.gov

Table 3: Antitubercular Activity of Representative Oxazole/Oxazoline Derivatives against M. tuberculosis H37Rv

| Compound Class | MIC (μM) | Key Finding | Reference |

|---|---|---|---|

| Oxazoline intermediate 3 | 7.7 | Serendipitous discovery of antitubercular activity | nih.gov |

| Oxazole Analogs (general) | Often <10 | Generally more potent than corresponding oxazolines | nih.gov |

| Imidazo[2,1-b] nih.govnih.govoxazine derivatives | 0.18–1.63 | Potent activity against Mtb H37Rv | researchgate.net |

The antidiabetic and antiobesity potential of this compound derivatives is closely linked to their activity as PPAR modulators. However, other mechanisms may also contribute. For example, oxadiazole derivatives, which are structurally related to oxazoles, have been shown to modulate molecular targets such as α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Studies on various oxadiazole derivatives have demonstrated their ability to significantly reduce blood glucose levels in animal models of diabetes. nih.gov Furthermore, some heterocyclic compounds, including those with an oxazole core, have shown anti-adipogenic potential by inhibiting the differentiation of preadipocytes and activating pathways like the AMPK pathway, which plays a role in cellular energy homeostasis. nih.gov Research into 2-pyrimidinylindole derivatives has also shown that modulation of the PPARγ pathway can lead to anti-obesity effects in diet-induced obesity models. nih.gov This collective evidence suggests that the this compound scaffold is a promising template for designing multi-target agents for diabetes and obesity.

Table 4: Antidiabetic and Antiobesity Effects of Representative Heterocyclic Derivatives

| Compound Class | Model | Key Result | Potential Mechanism | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivative | Alloxan-induced diabetic rats | Significant reduction in blood glucose, cholesterol, and triglycerides | Not specified | nih.gov |

| N-alkylated oxazole bromide salt (Compound 19e) | 3T3-L1 adipocytes; High-fat diet hamsters | Potent anti-adipogenic activity; Improved dyslipidemia | AMPK activation | nih.gov |

| 2-Pyrimidinylindole derivative (9ga) | Diet-induced obesity mouse model | Reduced body weight, fat mass, and lipid accumulation | Inhibition of PPARγ pathway | nih.gov |

Ion channels are critical targets for a variety of diseases, including cardiovascular disorders and neuropathic pain. nih.gov The oxazole scaffold has been incorporated into molecules designed as potent ion channel blockers.

Specifically, research has led to the development of oxazole derivatives that act as T-type calcium channel blockers. nih.gov One study reported a series of oxazole compounds, with the most active displaying an IC₅₀ value of 0.65 µM against the α1G (Caᵥ3.1) T-type calcium channel, an activity level comparable to the known blocker mibefradil. nih.gov Additionally, biaryl substituted oxazoles have been identified as voltage-gated sodium channel blockers, which are targets for treating neuropathic pain. nih.gov These findings highlight the potential of the this compound core in the design of new ion channel modulators for various neurological and cardiovascular conditions.

Table 5: Ion Channel Blocking Activity of Representative Oxazole Derivatives

| Compound Series | Target Channel | Most Active Compound (Example) | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Arylpiperazinylalkylamine-substituted oxazoles | α1G (Caᵥ3.1) T-type calcium channel | Compound 10-35 | 0.65 µM | nih.gov |

| Biaryl substituted oxazoles | Voltage-gated sodium channels | Not specified | Good in vitro/in vivo potency | nih.gov |

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. Research into heterocyclic compounds has uncovered potential neuroprotective agents. Benzo[d]oxazole derivatives, which contain a fused oxazole ring system, have shown promise in protecting neuronal cells from toxicity. nih.gov

In vitro studies using PC12 cells exposed to β-amyloid (Aβ) peptide, a model for Alzheimer's-related neurotoxicity, found that certain benzo[d]oxazole derivatives could significantly increase cell viability. nih.gov One promising compound was found to exert its neuroprotective effects through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Other studies have identified quinoline (B57606) derivatives with potential neuroprotective antioxidant effects. mdpi.com While direct studies on this compound itself are less common in this specific area, the established neuroprotective potential of the broader class of oxazole-containing compounds suggests this is a viable avenue for future research. nih.govmdpi.com

Table 6: Neuroprotective Activity of Representative Oxazole-Containing Derivatives

| Compound | Model | Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Benzo[d]oxazole derivative 5c | Aβ₂₅₋₃₅-induced PC12 cells | Increased cell viability | Modulation of Akt/GSK-3β/NF-κB pathway | nih.gov |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Not specified (Antioxidant assay) | Potent antioxidant activity (IC₅₀ = 0.214 µM) | Not specified | mdpi.com |

Research in Chagas Disease Treatment

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective, and safe treatments is ongoing. Although no studies explicitly report on the evaluation of this compound derivatives against T. cruzi, research into analogous heterocyclic compounds provides a strong rationale for their potential investigation in this area.

One promising avenue of research involves the concept of scaffold hopping, where a core molecular structure in a known active compound is replaced by a structurally different but functionally similar group (a bioisostere) to improve properties or find new intellectual property. A study on phenylpyrazolone derivatives, which have shown sub-micromolar activity against intracellular T. cruzi, explored the replacement of the pyrazolone (B3327878) moiety with other five-membered heterocyclic rings. The findings suggested that an oxazole or oxadiazole ring could serve as a viable bioisostere with only a minimal loss of anti-trypanosomal activity. nih.govresearchgate.net This indicates that the phenyl-oxazole framework, central to this compound, is a promising scaffold for the development of novel anti-Chagasic agents.

The data from the phenylpyrazolone study highlights the potential for derivatives of this compound to be investigated as inhibitors of T. cruzi. The activity of the parent phenylpyrazolone and its oxazole bioisostere are presented in the table below.

Table 1: Anti-Trypanosoma cruzi Activity of Phenylpyrazolone and its Oxazole Analogue

| Compound | Core Scaffold | pIC₅₀ against T. cruzi |

|---|---|---|

| NPD-0227 | Phenylpyrazolone | 6.4 |

pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. Data sourced from a study on phenylpyrazolone derivatives and their bioisosteres. nih.gov

While the oxazole-containing analogue showed reduced activity compared to the parent compound in this specific study, it affirmed the principle that the phenyl-oxazole scaffold is recognized by the biological targets within the parasite. nih.gov Further chemical modifications on the this compound core could optimize this activity, potentially leading to potent and selective inhibitors of T. cruzi. Other research has also highlighted thiazole (B1198619) derivatives, which are structurally similar to oxazoles, as promising scaffolds for anti-trypanosomal agents. abq.org.br

Interaction with Broader Biological Targets (e.g., Receptors, DNA)

The phenyl-oxazole motif present in this compound is a versatile structural element found in compounds that interact with various biological targets, including protein receptors and nucleic acids.

Interaction with Protein Kinase Receptors:

Many heterocyclic compounds containing phenyl and oxazole rings are known to be inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of benzoxazole (B165842), an isomer of the oxazole in this compound, have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 is a key strategy in anti-angiogenesis therapy for cancer. The benzoxazole derivatives showed promising inhibitory activity, suggesting that the broader phenyl-heterocycle scaffold is suitable for binding to the ATP-binding site of kinases. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could be explored as kinase inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 12l | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | 97.38 |

| Sorafenib (Reference) | Standard VEGFR-2 inhibitor | - |

IC₅₀ is the half-maximal inhibitory concentration. Data is illustrative of the potential of the broader scaffold class. nih.gov

Interaction with DNA:

The planar aromatic nature of the phenyl-oxazole system also suggests a potential for interaction with DNA. Certain oxazole-containing molecules, such as the oxazole yellow dyes (e.g., YOYO-1), are well-known DNA intercalators. nih.gov These molecules insert their planar aromatic structures between the base pairs of the DNA double helix. This interaction is characterized by a significant increase in the fluorescence of the dye, making them useful for DNA visualization. nih.gov

The interaction of these dyes with DNA involves two primary binding modes: mono-intercalation, where one part of the molecule inserts into the DNA, and bis-intercalation, where both ends of a dimeric molecule intercalate. nih.gov While this compound itself is not a dye, the fundamental ability of the oxazole ring system to participate in such interactions is noteworthy. This suggests that specifically designed derivatives of this compound could potentially be developed as DNA-binding agents for therapeutic or diagnostic purposes. Naturally occurring oxazole-containing peptides have also been noted for their ability to facilitate DNA/RNA-peptide interactions. mdpi.com Furthermore, studies on 2-(4-Aminophenyl)benzothiazole, a structurally related compound, have demonstrated its binding to the minor groove of DNA, driven by hydrophobic forces. researchgate.net

Applications in Material Science: Corrosion Inhibition

Efficacy of 3-(Oxazol-2-yl)aniline as a Corrosion Inhibitor for Metals

The inhibitory action of this compound, also referred to as 3-OYA, has been systematically evaluated, revealing a strong correlation between its concentration and its protective efficacy. oup.comoup.com Studies have shown that as the concentration of 3-OYA increases, its anti-corrosion performance improves significantly. oup.comoup.com

In a 1 M hydrochloric acid (HCl) solution, this compound has proven to be a highly efficient corrosion inhibitor for mild steel. oup.comoup.com The inhibition efficiency is observed to increase with higher concentrations of the inhibitor. oup.com For instance, at a concentration of 0.5 mM, 3-OYA achieved an impressive inhibitory efficiency of 93.5%. oup.comoup.com This high level of protection is attributed to the formation of a stable and protective film on the metal surface. oup.comoup.com

The inhibitory efficacy of 3-OYA is also influenced by temperature. Research indicates that the inhibition efficiency tends to decrease as the temperature rises. oup.comoup.com This behavior suggests that the protective adsorption of the inhibitor on the metal surface is more favorable at lower temperatures. oup.comoup.com

The duration of immersion also plays a role in the inhibitor's performance. The inhibitory efficiency of 3-OYA on metal substrates shows a rapid increase within the first 10 hours of immersion, remains stable between 10 to 24 hours, and then gradually decreases from 24 to 48 hours. oup.com Even after extended exposure, the stability of the 3-OYA layer remains high, ensuring substantial inhibitory efficacy. oup.com

Inhibition Efficiency of this compound at Different Concentrations and Temperatures

| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 0.1 | 303 | 85.2 |

| 0.2 | 303 | 88.9 |

| 0.3 | 303 | 90.1 |

| 0.4 | 303 | 92.3 |

| 0.5 | 303 | 93.5 |

| 0.5 | 313 | 91.8 |

| 0.5 | 323 | 89.5 |

| 0.5 | 333 | 87.1 |

The evaluation of this compound's corrosion inhibition properties has been conducted using a combination of gravimetric and electrochemical methods. oup.com Gravimetric tests, or weight-loss tests, provide a direct measure of the corrosion rate by determining the loss of metal mass over a specific period. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) offer deeper insights into the inhibition mechanism. oup.comresearchgate.net Potentiodynamic polarization studies have revealed that 3-OYA acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.prosemanticscholar.org

EIS measurements have shown that the presence of 3-OYA in the corrosive solution leads to an increase in the charge transfer resistance and a decrease in the double-layer capacitance. researchgate.net This indicates the formation of a protective film on the metal surface that hinders the corrosion process. researchgate.net The Nyquist plots obtained from EIS studies typically show semicircles, with the diameter of the semicircle increasing with the inhibitor concentration, which corresponds to a higher corrosion resistance. ijcsi.prosemanticscholar.org

Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is primarily due to its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. oup.comoup.com This adsorption process is a critical step in the inhibition mechanism. oup.comoup.com

The formation of a stable and compact inhibitor film on the metal surface is facilitated by the adsorption of 3-OYA molecules. oup.comoup.com This adsorbed layer acts as a physical barrier, preventing the corrosive species in the acidic solution from reaching the metal surface and initiating the corrosion process. oup.com The adsorption is influenced by factors such as the concentration of the inhibitor and the temperature of the environment. oup.comoup.com

The molecular structure of this compound plays a crucial role in its strong adsorption onto the metal surface. oup.comoup.com The molecule contains both an oxazole (B20620) ring and an aniline (B41778) moiety, both of which contribute to its inhibitory action. oup.comoup.com The oxazole ring, with its heteroatoms (nitrogen and oxygen), facilitates the formation of a protective adsorption layer. oup.comoup.com The aniline moiety provides additional sites for interaction with the metal surface. oup.comoup.com The presence of aromatic groups and the amino group in the aniline part of the molecule enhances the interaction of the 3-OYA molecules with the iron atoms on the mild steel substrate. oup.com

To understand the interaction between the 3-OYA molecules and the metal surface, adsorption isotherms have been studied. oup.com The experimental data for the adsorption of this compound on mild steel in a 1 M HCl solution has been found to fit the Langmuir adsorption isotherm model well. oup.comoup.com This indicates that the adsorption process is a monolayer process with a fixed maximum capacity. oup.com

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), provide further insights into the nature of the adsorption process. The negative value of ΔG°ads indicates that the adsorption of 3-OYA on the mild steel surface is a spontaneous process. mdpi.com The calculated value of ΔG°ads for 3-OYA suggests the occurrence of both physical adsorption (physisorption) and chemical adsorption (chemisorption) mechanisms. oup.comoup.com

Thermodynamic Parameters for the Adsorption of this compound

| Parameter | Value |

|---|---|

| Adsorption Isotherm Model | Langmuir |

| Regression Coefficient (R²) | 0.99629 |

| Standard Free Energy of Adsorption (ΔG°ads) | -38.5 kJ/mol |

Influence of Environmental Factors on Inhibition Efficiency